

T-26c experimental conditions reproducibility

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: T-26c

CAS No.: 869296-13-9

Cat. No.: S544360

Get Quote

T-26c: Key Quantitative Data

The table below summarizes the available quantitative data for **T-26c** from the literature.

Parameter	Value / Description	Context / Assay
IC50 (Potency)	6.75 pM (picomolar)	Inhibition of purified MMP-13 enzyme [1].
Selectivity	>2,600-fold	Selectivity for MMP-13 over other related metalloenzymes [1].
In Vitro Efficacy	87.4% inhibition of collagen breakdown	Measured at 0.1 μ M in IL-1 β and oncostatin M stimulated cartilage [1].
In Vivo Exposure (AUC, guinea pig)	8357 ng·h/mL (disodium salt)	Following oral administration (10-20 mg/kg) [1].
In Vivo Exposure (Cmax, guinea pig)	1445 ng/mL (disodium salt)	Following oral administration (10-20 mg/kg) [1].
Solubility (DMSO Stock)	15.62 mg/mL (32.57 mM)	Requires ultrasonic treatment; hygroscopic DMSO impacts solubility [1].

Experimental Protocols & Workflows

Here is a detailed methodology for a key experiment that demonstrates the efficacy of **T-26c**, based on the screening model described in the search results.

Protocol: In Vitro Screening of T-26c in a Cytokine-Stimulated Cartilage Model

This protocol is adapted from the GelMA-alginate hydrogel model used to screen MMP-13 inhibitors, which closely mimics the osteoarthritis disease state [2].

1. Model Preparation (GelMA-Alginate IPN Hydrogel)

- **Synthesis of GelMA:** Synthesize GelMA by reacting 10% (w/v) type B gelatin with methacrylic anhydride in a carbonate-bicarbonate buffer (pH 9.0). Dialyze the product against distilled water for 120 hours and lyophilize it into a porous foam [2].
- **Hydrogel Formation:** Prepare a 15% (w/v) solution of GelMA in a LAP photoinitiator solution. Separately, prepare a 2-4% (w/v) sodium alginate solution in PBS. Mix the two solutions at a 1:1 ratio. Cast the mixture into a well plate and expose it to **365 nm UV light for 2 minutes** to crosslink the GelMA. Subsequently, immerse the hydrogel in **100 mM CaCl₂ for 10 minutes** to ionically crosslink the alginate, forming an Interpenetrating Network (IPN) [2].

2. Cell Encapsulation and Culture

- **Cell Line:** Use human chondrocytes (e.g., TC28a2 line).
- **Culture Medium:** Use DMEM/F12 media supplemented with **10% Fetal Bovine Serum (FBS)** and **100 units/mL of Penicillin-Streptomycin** [2].
- **Encapsulation:** Detach chondrocytes at 80-90% confluency using a **0.25% Trypsin-EDTA solution**. Count the cells and mix them with the GelMA-alginate solution before photopolymerization to encapsulate them within the 3D hydrogel construct [2].

3. Disease Induction and Inhibitor Treatment

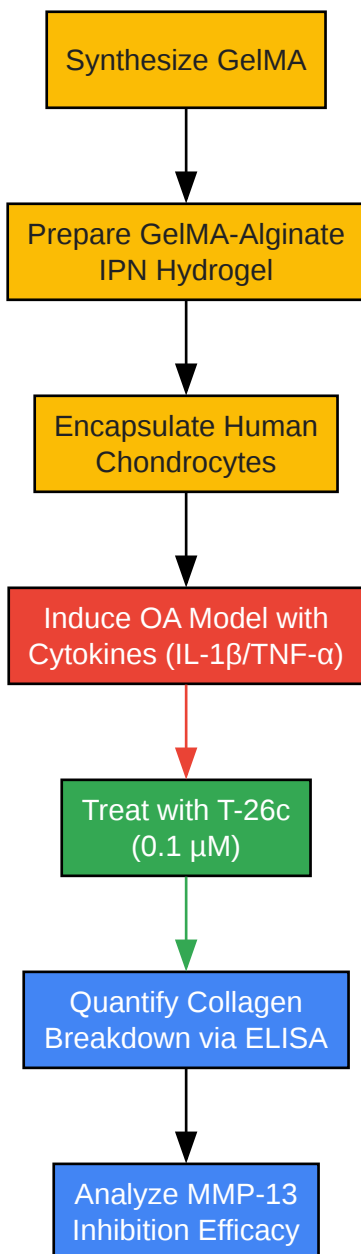
- **OA Model Induction:** Stimulate the chondrocyte-laden hydrogel constructs with a cytokine cocktail to mimic osteoarthritis. A typical protocol uses **IL-1 β and TNF- α** (e.g., 10 ng/mL each) [2]. (The specific study on **T-26c** used **IL-1 β and oncostatin M** [1]).
- **Inhibitor Application:** Co-treat the induced model with **T-26c**. The referenced study showed significant effects at a concentration of **0.1 μ M** [1]. A dose-response curve (e.g., 0.01 μ M, 0.1 μ M, 1 μ M) is recommended for robust results.

4. Endpoint Analysis (Collagen Breakdown)

- **Measurement:** The primary endpoint for efficacy is the inhibition of type II collagen degradation.
- **Assay:** Quantify the concentration of collagen degradation products (such as C2C) in the culture supernatant using a commercially available **ELISA kit** [2].
- **Data Interpretation:** Compare the C2C levels in the **T-26c** treated groups against the cytokine-stimulated but untreated control to calculate the percentage inhibition of collagen breakdown.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for screening **T-26c**:



Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: I am unable to get T-26c into solution. What is the recommended protocol for preparing a stock solution? A1: T-26c has a documented solubility of 15.62 mg/mL in DMSO (32.57 mM) [1]. For a 10 mM stock solution:

- Add 1 mL of pure, freshly opened DMSO to a 5 mg vial of **T-26c**. Note that DMSO is hygroscopic and water absorption can affect solubility.
- Briefly vortex the mixture and then **sonicate** it to aid dissolution.
- Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at **-20°C or -80°C**. The supplier indicates stability for **1 year at -20°C or 2 years at -80°C** [1].

Q2: My in vivo results in guinea pigs are variable. What are the expected pharmacokinetic parameters? A2: According to supplier data, the disodium salt formulation of **T-26c** shows improved absorption in guinea pigs compared to the free acid. At an oral dose of 10-20 mg/kg, the expected values are [1]:

- **Area Under the Curve (AUC):** ~8357 ng·h/mL (disodium salt) vs. 6478 ng·h/mL (free acid).
- **Maximum Concentration (Cmax):** ~1445 ng/mL (disodium salt) vs. 911 ng/mL (free acid). Using the disodium salt formulation may yield more consistent and favorable exposure.

Q3: How selective is T-26c, and could off-target effects explain my experimental results? A3: T-26c is reported to be a highly selective MMP-13 inhibitor, with an impressive **>2,600-fold selectivity** over other related metalloenzymes [1]. While this high degree of specificity makes off-target effects less likely, they cannot be entirely ruled out, especially in complex biological systems. Controls using a different, structurally distinct MMP-13 inhibitor are recommended to confirm that observed effects are indeed due to MMP-13 inhibition.

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
Low In Vitro Efficacy	Instability of the compound in culture media.	Prepare fresh stock solutions before each experiment. Consider adding the inhibitor shortly after cytokine induction.
	Inadequate disease model induction.	Verify the activity and concentration of your cytokines (IL-1 β /TNF- α). Use a positive control if available.
Poor Solubility in Buffer	Directly adding DMSO stock to aqueous buffer.	When preparing working solutions, first dilute the DMSO stock into a compatible solvent like PEG300 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1].
High Cytotoxicity	Excessive concentration of T-26c or DMSO.	Perform a dose-response curve to find a therapeutic window. Ensure the final concentration of DMSO in your assays is $\leq 0.1\%$.
Inconsistent Results with Human Explants	High inherent heterogeneity of tissue samples.	This is a known challenge [2]. Increase sample size (N) and ensure rigorous normalization (e.g., to total protein or tissue weight).

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. T-26c | MMP-13 Inhibitor [medchemexpress.com]
2. Screening of MMP-13 Inhibitors Using a GelMA-Alginate ... [mdpi.com]

To cite this document: Smolecule. [T-26c experimental conditions reproducibility]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544360#t-26c-experimental-conditions-reproducibility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com